molecular formula C15H10N2O3S B2679957 (E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one CAS No. 304863-56-7

(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one

Cat. No. B2679957
CAS RN: 304863-56-7
M. Wt: 298.32
InChI Key: OYQBWQBDKQQLLW-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one, also known as BTD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Synthesis

The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters, which share structural similarities with the compound of interest, has been explored in the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. These compounds find importance in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and functional properties (Mohareb et al., 2004).

Catalytic Activities

A study detailed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, structurally related to the compound , in zeolite Y, showcasing its efficacy as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This encapsulated catalyst demonstrated high catalytic activity, improved stability, and operational flexibility, making it superior to its homogeneous counterpart (Ghorbanloo & Maleki Alamooti, 2017).

Anticancer Potential

Functionalized sulfur-containing heterocyclic analogs, including hydroxyl-containing benzo[b]thiophene derivatives, have shown selective antiproliferative activity against laryngeal cancer cells. The presence of a hydroxyl group was crucial for their anticancer activity, which was accompanied by an increase in antioxidant enzyme activity and induction of apoptosis in cancer cells (Haridevamuthu et al., 2023).

Antimicrobial Applications

Novel Schiff base benzamides derived from thienylidene azlactones, including structures related to the discussed compound, have been synthesized and shown potential antimicrobial activities. Some derivatives exhibited potent activity against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Karanth et al., 2018).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yldiazenyl)-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14-10-3-1-2-4-13(10)21-15(14)17-16-9-5-6-11-12(7-9)20-8-19-11/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWDLWVKFMLQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=NC3=C(C4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one

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